molecular formula C19H17NO3S B4299838 N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Numéro de catalogue B4299838
Poids moléculaire: 339.4 g/mol
Clé InChI: KBAQZLBJMRVNBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as ETC-1002, is a novel small molecule compound that has shown potential in treating cardiovascular diseases. ETC-1002 is a synthetic compound that was first discovered in 2003 by Esperion Therapeutics, Inc. The compound has a unique chemical structure that allows it to target multiple pathways involved in lipid metabolism and inflammation.

Mécanisme D'action

N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide works by inhibiting the synthesis of fatty acids and cholesterol in the liver, which leads to a decrease in LDL-C levels. The compound also activates adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which leads to an increase in glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to have several biochemical and physiological effects, including:
- Reduction in LDL-C levels: N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to reduce LDL-C levels by up to 30% in clinical trials.
- Improvement in insulin sensitivity: N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to improve insulin sensitivity in patients with metabolic syndrome.
- Reduction in inflammation: N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to reduce inflammation in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is its ability to target multiple pathways involved in lipid metabolism and inflammation. This makes it a promising candidate for the treatment of cardiovascular diseases. However, one limitation of N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is its relatively short half-life, which may require frequent dosing.

Orientations Futures

There are several future directions for the research and development of N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, including:
- Combination therapy: N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide may be used in combination with other lipid-lowering agents, such as statins, to achieve greater reductions in LDL-C levels.
- Long-term safety and efficacy: Further studies are needed to evaluate the long-term safety and efficacy of N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide in treating cardiovascular diseases.
- Other indications: N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide may have potential in treating other diseases, such as non-alcoholic fatty liver disease and type 2 diabetes.

Applications De Recherche Scientifique

N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been extensively studied in preclinical and clinical trials as a potential treatment for cardiovascular diseases, including hypercholesterolemia, atherosclerosis, and metabolic syndrome. The compound has been shown to lower low-density lipoprotein cholesterol (LDL-C) levels, improve insulin sensitivity, and reduce inflammation.

Propriétés

IUPAC Name

N-ethyl-1-ethylsulfanyl-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-3-20-19(23)14-10-9-13-15(18(14)24-4-2)17(22)12-8-6-5-7-11(12)16(13)21/h5-10H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAQZLBJMRVNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.